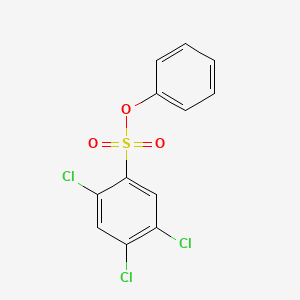
Phenyl 2,4,5-trichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2,4,5-trichlorobenzenesulfonate is an organic compound with the molecular formula C12H7Cl3O3S. It is synthesized via a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 2,4,5-trichlorobenzenesulfonate is typically synthesized through a nucleophilic substitution reaction. The reaction involves the addition of phenol to 2,4,5-trichlorobenzenesulfonyl chloride. The mixture is stirred at a low temperature (273 K) for 30 minutes and then at room temperature for 12 hours . The reaction completion is verified using thin-layer chromatography (TLC) analysis. The organic phase is then washed with water, brine, and dried over anhydrous sodium sulfate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phenol, 2,4,5-trichlorobenzenesulfonyl chloride, and various solvents like dichloromethane. Reaction conditions typically involve controlled temperatures and the use of catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with phenol yield this compound as the primary product .
Applications De Recherche Scientifique
Phenyl 2,4,5-trichlorobenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenyl 2,4,5-trichlorobenzenesulfonate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The sulfonate group plays a crucial role in these reactions, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Phenyl 2,4,5-trichlorobenzenesulfonate can be compared with other similar compounds, such as:
2,4,5-Trichlorobenzenesulfonyl chloride: A precursor in the synthesis of this compound.
Phenyl benzenesulfonate: Lacks the chlorine substituents, resulting in different reactivity and applications.
Phenyl 2,4,6-trichlorobenzenesulfonate: Similar structure but with different chlorine substitution pattern, leading to variations in chemical behavior and applications.
Propriétés
IUPAC Name |
phenyl 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3S/c13-9-6-11(15)12(7-10(9)14)19(16,17)18-8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHTYQBVAYYLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
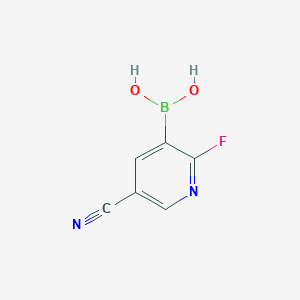
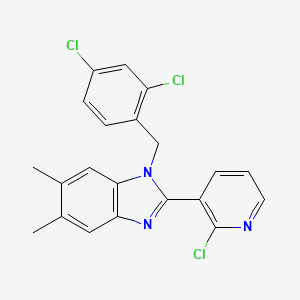
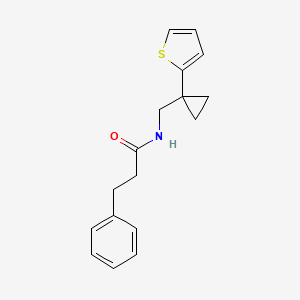
![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide](/img/structure/B2867537.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867541.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867542.png)
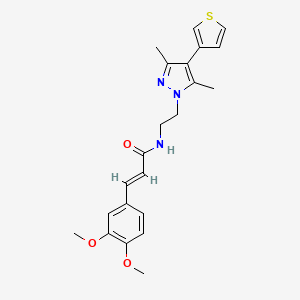
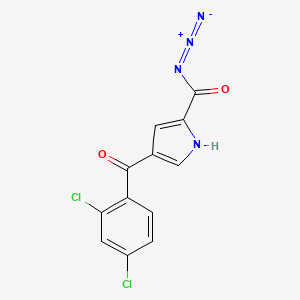
![8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B2867545.png)
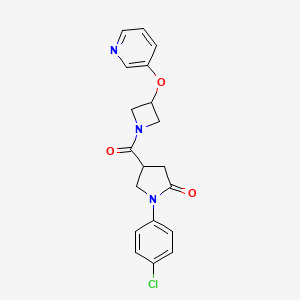
![3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2867549.png)
![methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B2867550.png)
![3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2867551.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2867553.png)
